4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Description

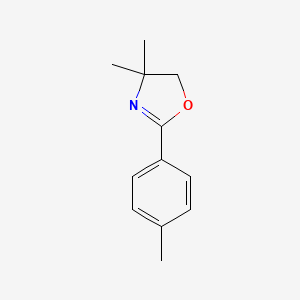

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole (CAS: 79568-30-2) is a substituted oxazoline featuring a para-methylphenyl (p-tolyl) group at the 2-position and two methyl groups at the 4-position of the dihydrooxazole ring (Figure 1). This compound belongs to a class of heterocycles widely used as ligands in catalysis[14,15], intermediates in organic synthesis[3,6], and bioactive agents[20]. Its synthesis typically involves transition metal-catalyzed propargylic substitution and cyclization reactions, leveraging the electronic and steric effects of substituents to control regioselectivity.

Properties

IUPAC Name |

4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKROYGEIXIACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395158 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79568-30-2 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Methylbenzoyl Chloride with 2-Amino-2-methylpropanol

The most common synthetic route involves the reaction of 4-methylbenzoyl chloride with 2-amino-2-methylpropanol in the presence of a base such as triethylamine . This reaction proceeds via nucleophilic acyl substitution followed by intramolecular cyclization to form the oxazoline ring.

- Reaction Conditions:

- Base: Triethylamine

- Solvent: Typically anhydrous organic solvents (e.g., dichloromethane)

- Temperature: Heating under reflux to promote cyclization

- Time: Several hours (commonly 12–18 hours)

- Yield: Optimized protocols report yields between 83% and 94.5%

- Purification: Recrystallization from ethanol or similar solvents to achieve >99% purity

- Characterization: Confirmed by IR (C=N and C-O stretches), NMR (ring and substituent protons), and GC-MS or HRMS for molecular weight and purity.

Multi-Step Synthesis from Chiral Precursors

For enantiomerically pure derivatives, synthesis may start from chiral amino alcohols such as (S)-(+)-2-Phenylglycinol, followed by cyclization and purification steps. This approach is critical for applications requiring high enantiomeric excess (>99% ee), validated by chiral HPLC and polarimetry.

Organotin-Mediated Synthesis for Functionalized Derivatives

Advanced synthetic routes involve lithiation of oxazoline intermediates followed by reaction with organotin reagents such as triphenylstannyl chloride to form hypercoordinated organotin complexes. These methods are useful for preparing derivatives with specialized applications in catalysis and materials science.

- Typical Procedure:

- Lithiation at low temperature (−84 °C) using n-butyllithium

- Addition of triphenylstannyl chloride in ether solvent

- Workup includes solvent removal, filtration, and recrystallization

- Yields: Around 79–84% for organotin derivatives

- Characterization: Multinuclear NMR (including ^119Sn), X-ray crystallography for structural confirmation.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Cyclization of 4-methylbenzoyl chloride with 2-amino-2-methylpropanol | 4-Methylbenzoyl chloride, 2-amino-2-methylpropanol | Triethylamine (base) | Reflux in organic solvent, 12–18 h | 83–94.5 | Recrystallization (ethanol) | Standard method for p-tolyl oxazoline |

| Chiral precursor route | (S)-(+)-2-Phenylglycinol | Acid catalysis (glacial acetic acid) | Reflux, solvent choice critical | >90 | Recrystallization, chiral HPLC | For enantiomerically pure products |

| Organotin-mediated synthesis | Oxazoline intermediate | n-BuLi, Ph3SnCl | Low temp lithiation, ether solvent | 79–84 | Recrystallization (DCM/hexanes) | For hypercoordinated organotin complexes |

Optimization and Analytical Techniques

- Solvent Effects: Polar aprotic solvents like DMSO or ethanol improve yield and purity by enhancing solubility and reaction kinetics.

- Reaction Time: Extending reflux time from 4 to 18 hours can increase yield significantly, as demonstrated in related heterocyclic syntheses.

- Spectroscopic Characterization:

- NMR: Critical for confirming ring formation and substituent positions.

- IR: Identifies characteristic oxazoline functional groups (C=N, C-O).

- Mass Spectrometry: Confirms molecular weight and purity.

- Enantiomeric Purity: Achieved by using chiral precursors and validated by chiral HPLC and polarimetry.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazole ring.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Antifungal Activity

Research indicates that 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole may exhibit significant antimicrobial and antifungal properties. Compounds within the oxazole family have been studied for their therapeutic effects against various pathogens. Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth or fungal proliferation; however, more extensive pharmacological studies are necessary to establish specific mechanisms of action and efficacy .

2. Drug Design and Interaction Studies

Interaction studies are essential for understanding how this compound might function therapeutically. Early findings indicate that modifications to its structure can significantly alter its interaction profile with biological targets such as enzymes or receptors. These studies are crucial for refining drug design strategies .

Synthetic Routes

Several synthetic methods have been developed for preparing this compound, showcasing its accessibility in laboratory settings:

- Cyclization Reactions : The compound can undergo cyclization reactions with various functional groups to form new cyclic structures.

- Nucleophilic Additions : It can react with amines or alcohols under acidic or basic conditions to produce N-alkylated derivatives .

Material Science Applications

1. Polymer Chemistry

Due to its structural properties, this compound can serve as a building block in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of new materials with tailored properties.

2. Catalysis

The compound has potential applications in catalysis due to its unique reactivity profile. It can act as a catalyst or co-catalyst in organic reactions, facilitating the synthesis of more complex molecules .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of several oxazole derivatives, including this compound. The results indicated that certain derivatives exhibited promising activity against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

Case Study 2: Drug Interaction Profiles

Research focused on modifying the structure of this compound to enhance its binding affinity with specific receptors. The findings revealed that specific substitutions could significantly improve interaction strength, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations in Dihydrooxazoles

The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:

Substituent Effects on Reactivity and Stability

- Steric Effects :

- Electronic Effects :

Research Findings and Data

Spectral and Crystallographic Data

- NMR : The p-tolyl group in the target compound produces a singlet for aromatic protons (δ ~7.1 ppm), whereas o-tolyl analogs show splitting due to asymmetric environments.

- X-ray Crystallography : (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (15) exhibits a planar geometry with intermolecular CH-π interactions (3.48 Å).

Biological Activity

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole is a heterocyclic compound characterized by its oxazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The empirical formula for this compound is with a molecular weight of approximately 189.25 g/mol. The compound features two methyl groups and a p-tolyl group attached to the oxazole ring, influencing both its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial and fungal strains. For example, studies have shown that oxazole derivatives can effectively target specific pathogens, although detailed pharmacological studies are necessary to elucidate the mechanisms involved .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of oxazole derivatives. A study on related compounds demonstrated significant anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays. The findings indicated that certain derivatives exhibited more potent activity than standard chemotherapeutics like 5-fluorouracil .

Table 1: Biological Activities of Related Oxazole Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | TBD |

| 1,2,4-Oxadiazole Derivative | Anticancer | MCF-7 | <10 |

| 1,2,4-Oxadiazole Derivative | Anticancer | A549 | <15 |

Note: TBD = To Be Determined; IC50 values represent the concentration required to inhibit cell viability by 50%.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes critical for pathogen survival.

- Cell Cycle Arrest: Some derivatives may induce apoptosis in cancer cells by disrupting cell cycle progression.

Synthesis and Structural Modifications

Several synthetic routes have been developed for creating this compound. Modifications to the structure can significantly alter its biological activity. For instance:

Q & A

Q. What are the established synthetic routes for 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via a three-step process starting from chiral precursors like (S)-(+)-2-Phenylglycinol. Key steps include cyclization under reflux and purification via recrystallization. Optimizing solvent choice (e.g., ethanol or DMSO), reaction time (12–18 hours), and acid catalysis (glacial acetic acid) can achieve yields of 83–94.5% . Characterization via IR, NMR, and GC-MS ensures structural confirmation and purity (>99%) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for verifying the oxazoline ring structure and substituent positions (e.g., methyl and p-tolyl groups). Infrared (IR) spectroscopy identifies functional groups like C=N and C-O bonds. High-resolution mass spectrometry (HRMS) or GC-MS confirms molecular weight and purity. Cross-referencing with databases (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. How can enantiomeric purity (>99% ee) be achieved and validated in the synthesis of chiral oxazoline derivatives?

Enantiomeric control requires chiral precursors, such as (S)-(+)-2-Phenylglycinol, and asymmetric catalysis. Polarimetry or chiral HPLC quantifies enantiomeric excess (ee), while X-ray crystallography resolves absolute configurations. For example, (R)-4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole derivatives have been synthesized with >99% ee using these methods .

Q. What role does this compound play in synthesizing hypercoordinated organotin complexes?

The oxazoline ring acts as a stabilizing ligand in organotin chemistry. For instance, reacting the compound with triphenylstannyl reagents under reflux forms complexes like 4,4-dimethyl-2-(2-((triphenylstannyl)methyl)phenyl)-4,5-dihydrooxazole. These complexes are characterized via multinuclear NMR (¹¹⁹Sn) and X-ray diffraction, revealing distorted trigonal-bipyramidal geometries .

Q. How can researchers address contradictions in yield and purity data across different synthetic protocols?

Discrepancies often arise from solvent polarity, catalyst loading, or reaction temperature. Systematic optimization using Design of Experiments (DoE) or response surface methodology can identify critical factors. For example, extending reflux time from 4 to 18 hours in DMSO improved yields from 65% to >90% in related triazole syntheses .

Methodological and Application-Oriented Questions

Q. What strategies are effective for modifying the oxazoline ring to enhance biological activity or catalytic performance?

Substituent variation at the 2- and 4-positions alters electronic and steric properties. Introducing electron-withdrawing groups (e.g., halogens) or bulky aryl groups (e.g., p-tolyl) can modulate reactivity. For biological applications, coupling with pharmacophores (e.g., thiazolidinones) via reflux in ethanol followed by recrystallization is a common strategy .

Q. How can computational chemistry support the design of oxazoline-based catalysts or ligands?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and ligand-metal binding energies. Molecular docking studies guide modifications for asymmetric catalysis, such as improving enantioselectivity in hydrogenation reactions. Experimental validation via kinetic studies and spectroscopic monitoring is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.